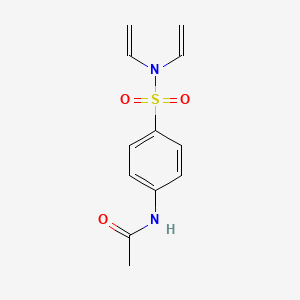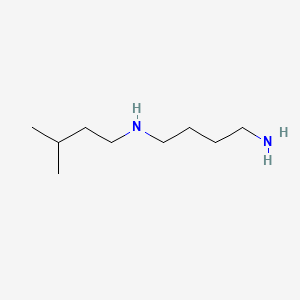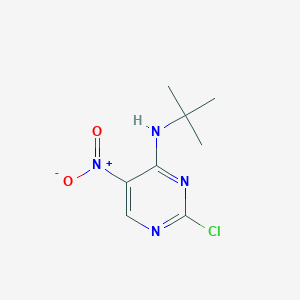
4-Biphenylcarboxylic acid, 4'-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Biphenylcarboxylic acid, 4’-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride is a chemical compound with the molecular formula C23H30ClNO3. It is a derivative of biphenylcarboxylic acid and is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenylcarboxylic acid, 4’-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride typically involves the esterification of 4’-methoxy-4-biphenylcarboxylic acid with 3-(2-methylpiperidino)propanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Biphenylcarboxylic acid, 4’-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-Biphenylcarboxylic acid, 4’-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Biphenylcarboxylic acid, 4’-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Biphenylcarboxylic acid: A related compound with similar structural features but lacking the ester and piperidine moieties.
4’-Methoxy-4-biphenylcarboxylic acid: Another related compound with a methoxy group attached to the biphenyl structure.
Uniqueness
4-Biphenylcarboxylic acid, 4’-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride is unique due to its specific ester and piperidine functional groups, which confer distinct chemical and biological properties. These features make it valuable for various research and industrial applications.
Propiedades
Número CAS |
69766-24-1 |
|---|---|
Fórmula molecular |
C23H30ClNO3 |
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
3-(2-methylpiperidin-1-ium-1-yl)propyl 4-(4-methoxyphenyl)benzoate;chloride |
InChI |
InChI=1S/C23H29NO3.ClH/c1-18-6-3-4-15-24(18)16-5-17-27-23(25)21-9-7-19(8-10-21)20-11-13-22(26-2)14-12-20;/h7-14,18H,3-6,15-17H2,1-2H3;1H |
Clave InChI |
TZYRJXZWCDZCNG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC[NH+]1CCCOC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride](/img/structure/B13782380.png)



![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)




![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13782422.png)
![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)



